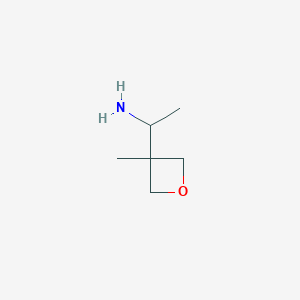

1-(3-Methyloxetan-3-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methyloxetan-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(7)6(2)3-8-4-6/h5H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNMAFYOYOFJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(COC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3 Methyloxetan 3 Yl Ethan 1 Amine and Its Derivatives

Stereoselective Synthesis of 1-(3-Methyloxetan-3-yl)ethan-1-amine

The creation of the chiral amine center adjacent to the 3-substituted oxetane (B1205548) ring with high stereocontrol is a key challenge in the synthesis of this compound. Various strategies have been developed to address this, focusing on controlling the stereochemical outcome of the reaction.

Chiral Auxiliary Approaches in Oxetane Amine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This is a powerful and widely used strategy in asymmetric synthesis.

For the synthesis of chiral amines, auxiliaries such as pseudoephedrine and the more recently favored pseudoephenamine are particularly effective. harvard.edunih.gov In this approach, a precursor like 3-methyloxetane-3-carboxylic acid would be coupled to the chiral auxiliary to form an amide. The α-proton of the resulting carbonyl compound can be selectively removed by a non-nucleophilic base to form a chiral enolate. The subsequent alkylation of this enolate is directed by the steric bulk of the auxiliary, leading to the formation of one diastereomer in preference to the other. wikipedia.org For instance, the alkylation product is typically formed syn to the methyl group and anti to the hydroxyl group of the pseudoephedrine auxiliary. wikipedia.org Pseudoephenamine has been shown to provide even higher diastereoselectivities, particularly in the formation of quaternary stereocenters. nih.gov

Another prominent class of chiral auxiliaries is the Evans oxazolidinones. The rigidity of the oxetane ring can create steric hindrance, complicating enantioselective reactions. Using Evans oxazolidinones can help enforce the desired stereochemistry during alkylation steps, mitigating this challenge.

Table 1: Comparison of Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Features | Advantages |

|---|---|---|

| Pseudoephedrine | Derived from a natural product. wikipedia.org | Well-established, provides good diastereoselectivity in alkylations. harvard.edu |

| Pseudoephenamine | Synthetic analogue of pseudoephedrine. harvard.edu | Not subject to regulatory restrictions, often provides higher diastereoselectivity than pseudoephedrine, products are more likely to be crystalline. harvard.edunih.gov |

| Evans Oxazolidinones | Synthetic auxiliaries. wikipedia.org | Highly effective for stereoselective aldol (B89426) reactions and alkylations, predictable stereochemical outcomes. wikipedia.org |

Asymmetric Catalysis for Enantioselective Routes to the Compound

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. More than 80% of all drug candidates contain amine functionalities, many of which are chiral, driving the development of catalytic asymmetric methods for their synthesis. yale.edu

One powerful method is the catalytic asymmetric reduction of a suitable ketimine precursor, N-(1-(3-methyloxetan-3-yl)ethylidene)amine. This can be achieved using transition metal catalysts complexed with chiral ligands. Another significant approach involves the use of chiral sulfinamides, such as tert-butanesulfinamide, developed by the Ellman lab. yale.edu This reagent can be condensed with a ketone precursor, (3-methyloxetan-3-yl)ethan-1-one, to form a chiral N-sulfinyl imine. The subsequent diastereoselective addition of a nucleophile (e.g., a hydride source or an organometallic reagent) to the imine is directed by the chiral sulfinyl group. The sulfinyl group can then be readily cleaved under acidic conditions to yield the desired chiral primary amine. yale.edu

Phase-transfer catalysis using chiral catalysts, such as those derived from cinchona alkaloids, has also emerged as a potent strategy for the enantioselective synthesis of amines. nih.govdigitellinc.com For instance, an asymmetric aza-Michael addition of an amine source to a suitable α,β-unsaturated precursor containing the 3-methyloxetane (B1582186) moiety could be catalyzed by a chiral phase-transfer catalyst to establish the stereocenter with high enantiomeric excess. nih.gov

Diastereoselective Synthesis of this compound Precursors

The diastereoselective synthesis of precursors is a crucial step that often dictates the stereochemical outcome of the final product. A key precursor for this compound is the corresponding alcohol, 1-(3-methyloxetan-3-yl)ethan-1-ol, which can be oxidized to the ketone and then converted to the amine.

The synthesis of this alcohol with defined stereochemistry can be achieved through the diastereoselective addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to a chiral aldehyde precursor, 3-formyl-3-methyloxetane. If the aldehyde itself is enantiomerically pure, this addition can proceed with high diastereoselectivity based on established models of nucleophilic addition to chiral aldehydes.

Alternatively, a diastereoselective reduction of a ketone precursor, such as (3-methyloxetan-3-yl)ethan-1-one, attached to a chiral auxiliary can provide access to the chiral alcohol. The subsequent conversion to the amine via methods like the Mitsunobu reaction can proceed with inversion of stereochemistry, allowing access to the opposite enantiomer.

Exploration of Novel Precursors and Synthetic Pathways to the Oxetane Ring System of the Compound

The construction of the strained four-membered oxetane ring is a primary challenge in the synthesis of the target compound. acs.org The inherent ring strain makes cyclization kinetically less favorable compared to the formation of five- or six-membered rings. acs.org Consequently, significant research has focused on developing efficient methods to build the oxetane core.

Intramolecular Cyclization Strategies

The most traditional and widely used method for forming the oxetane ring is the intramolecular Williamson etherification. beilstein-journals.org This involves a 4-exo-tet cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and an alkoxide at the other. acs.org For the synthesis of a precursor to this compound, a suitable starting material would be a derivative of 2-methyl-2-(hydroxymethyl)butane-1,4-diol. Selective protection and functionalization would be required to install a good leaving group (e.g., tosylate, mesylate, or halide) on one primary alcohol and generate an alkoxide from the other, which then displaces the leaving group in an SN2 reaction to form the ring. acs.org

Another powerful intramolecular cyclization strategy involves the base-mediated ring-opening of an epoxide. The treatment of 3,4-epoxy alcohols with a base can lead to the formation of oxetanes. capes.gov.br For example, a suitably substituted epoxy alcohol can undergo intramolecular attack by the hydroxyl group at the C3 position of the epoxide to furnish the 3-substituted oxetane ring.

A gold-catalyzed intramolecular oxidation of readily available propargylic alcohols provides a one-step synthesis of oxetan-3-ones, which are key precursors. nih.gov This method avoids the use of hazardous diazo ketones and proceeds under mild, open-flask conditions, highlighting its practicality. nih.gov The resulting oxetan-3-one can then be elaborated to the target amine.

Table 2: Selected Intramolecular Cyclization Methods for Oxetane Synthesis

| Method | Precursor Type | Key Reagents | Reference |

|---|---|---|---|

| Williamson Etherification | 1,3-Diol derivative with a leaving group | Base (e.g., NaH, KOH) | acs.orgbeilstein-journals.org |

| Epoxide Ring Opening | Epoxy alcohol | Base | capes.gov.br |

| Paternò–Büchi Reaction | Carbonyl and alkene | UV light | acs.orgnih.gov |

| Gold-Catalyzed Oxidation | Propargylic alcohol | Gold catalyst, oxidant | nih.gov |

Strain-Release Driven Synthesis of Oxetane Cores

Strain-release driven reactions utilize the energy stored in a strained ring system to promote the formation of another, often less strained, ring. A key example is the ring expansion of epoxides to oxetanes using sulfonium (B1226848) or sulfoxonium ylides (Corey-Chaykovsky reaction). acs.org

Recently, a modular, strain-release-driven synthesis for various amino-oxetanes has been developed starting from the commercially available oxetan-3-one. nih.govresearchgate.net This two-step method involves the reaction of oxetan-3-one with an amine and benzotriazole (B28993) to form a "spring-loaded" adduct. nih.gov The inherent strain and reactivity of the ketone facilitate this step. The resulting intermediate then reacts with various organometallic reagents (e.g., Grignard reagents) under mild conditions. The addition of the organometallic reagent and subsequent collapse of the intermediate, driven by the release of ring strain, affords the 3-amino-3-substituted oxetane in good to high yields. nih.govresearchgate.net This methodology is robust, scalable, and allows for the synthesis of derivatives that were previously difficult to access. nih.gov

Derivatization Strategies for the Amine Moiety of this compound

The primary amine group in this compound serves as a versatile handle for a wide range of chemical modifications. These transformations are crucial for incorporating the oxetane motif into larger molecular scaffolds.

The nucleophilic nature of the primary amine allows for straightforward amidation and alkylation reactions. These are fundamental transformations for creating amides and secondary or tertiary amines, respectively.

Amidation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or carboxylic acid anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. Alternatively, direct amidation with carboxylic acids can be accomplished using coupling agents or, in some cases, through Lewis acid catalysis at elevated temperatures. mdpi.com For instance, iron(III) chloride has been demonstrated as an effective catalyst for the direct amidation of esters, a reaction that could be applicable to derivatizing the amine with ester-containing fragments. mdpi.com

Alkylation involves the reaction of the amine with alkyl halides. This reaction can proceed sequentially to yield mono- and di-alkylated products. The control of selectivity between mono- and di-alkylation can be challenging but is often managed by adjusting the stoichiometry of the reactants. Reductive amination, another powerful method, involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding alkylated amine. Comprehensive studies on 3,3-disubstituted oxetanes have shown that the oxetane core is generally stable under various alkylation and acylation conditions. chemrxiv.orgrsc.org For example, N,N-dibenzyl derivatives have been prepared from related oxetane-3-ylmethanamines, demonstrating the feasibility of extensive alkylation. google.com

Table 1: Representative Amidation and Alkylation Reactions

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Amidation | Acyl Chloride, Pyridine, CH₂Cl₂, 0°C to rt | N-Acyl-1-(3-methyloxetan-3-yl)ethan-1-amine |

| Amidation | Carboxylic Acid, EDC, HOBt, DMF | N-Acyl-1-(3-methyloxetan-3-yl)ethan-1-amine |

| Alkylation | Alkyl Bromide, K₂CO₃, Acetonitrile (B52724), Reflux | N-Alkyl-1-(3-methyloxetan-3-yl)ethan-1-amine |

Modern cross-coupling reactions provide powerful tools for creating carbon-nitrogen bonds and introducing diverse functional groups. The amine moiety of this compound is a suitable substrate for several such transformations.

Aldehyde-Alkyne-Amine (A³) Coupling: This multicomponent reaction combines an aldehyde, an alkyne, and an amine to generate propargylamines. nih.gov Using this compound in a copper- or gold-catalyzed A³ coupling reaction would provide a direct route to multifunctional molecules containing the oxetane core, a propargylamine (B41283) linker, and a third, variable substituent derived from the aldehyde. nih.gov This strategy is highly atom-economical and allows for the rapid assembly of molecular complexity. nih.gov

Thiol-Ene Coupling: While not a direct functionalization of the amine itself, the amine can be part of a larger molecule that participates in such reactions. For instance, after an initial amidation to introduce an alkene-containing substituent, a subsequent thiol-ene "click" reaction could be used for further functionalization under mild, often radical-initiated, conditions. researchgate.net This two-step approach allows for the modular assembly of complex structures.

The stability of the oxetane ring is a key consideration in these reactions. Fortunately, studies have demonstrated that the 3,3-disubstituted oxetane core is robust and tolerant of a wide range of reaction conditions, including those used for C-C bond formation and other standard transformations in medicinal chemistry. chemrxiv.orgrsc.org

Chemical Transformations and Reactivity of the Oxetane Ring in this compound

The high ring strain of the four-membered oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, a characteristic that can be harnessed for synthetic purposes. beilstein-journals.org

The oxetane ring can be opened by a variety of nucleophiles, typically under acidic or Lewis acidic conditions that activate the ring oxygen. acs.org This reaction provides access to 1,3-difunctionalized acyclic compounds. The regioselectivity of the attack depends on the substitution pattern of the oxetane and the reaction conditions. For a 3,3-disubstituted oxetane like the one in the title compound, nucleophilic attack would occur at one of the methylene (B1212753) carbons (C2 or C4).

Common nucleophiles for ring-opening reactions include halides, water, alcohols, and organometallic reagents. researchgate.net For example, treatment with a strong acid in the presence of a nucleophile can lead to the formation of a 3-substituted-3-(hydroxymethyl)propyl derivative. The amine group on the side chain may require protection prior to subjecting the molecule to strongly acidic conditions to prevent unwanted side reactions. The use of catalyst-controlled regioselective ring-opening, as has been demonstrated for epoxides, presents an intriguing possibility for controlling the outcome of oxetane ring-opening as well. rsc.org

Table 2: Potential Products from Nucleophilic Ring-Opening

| Nucleophile (Nu⁻) | Conditions | General Product Structure |

|---|---|---|

| Cl⁻ | HCl | 1-(1-(chloromethyl)-1-(hydroxymethyl)cyclopropyl)ethan-1-amine* |

| H₂O | H₃O⁺ | 1-(1,1-bis(hydroxymethyl)cyclopropyl)ethan-1-amine* |

| ROH | Lewis Acid (e.g., BF₃·OEt₂) | 1-(1-(alkoxymethyl)-1-(hydroxymethyl)cyclopropyl)ethan-1-amine* |

| R-MgBr | Cu(I) catalyst | 1-(1-(hydroxymethyl)-1-(alkylmethyl)cyclopropyl)ethan-1-amine* |

Note: The amine group may be protonated or require a protecting group depending on the reaction conditions.

Under specific conditions, the oxetane ring can undergo rearrangement reactions. These transformations can lead to the formation of other heterocyclic systems or functionalized carbocycles. For instance, base-mediated rearrangement of certain 3-substituted oxetanes has been shown to proceed through a proposed strained oxetene intermediate, which subsequently ring-opens and cyclizes to form new five-membered rings like isoxazoles. acs.org While not directly demonstrated for this compound, such pathways represent potential synthetic routes to novel scaffolds starting from this building block. The specific rearrangement pathway would be highly dependent on the substituents on the oxetane ring and the reagents employed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in Derivatives of 1 3 Methyloxetan 3 Yl Ethan 1 Amine

Design Principles for Modulating Reactivity and Specificity within Oxetane (B1205548) Amine Scaffolds

The use of an oxetane ring in drug design is a deliberate strategy to modulate a molecule's properties in a predictable manner. utexas.edu The primary design principle revolves around leveraging the oxetane's distinct characteristics: its small size, polarity, and three-dimensional structure. nih.gov The introduction of an oxetane ring is often a late-stage modification in drug discovery campaigns aimed at improving suboptimal pharmacokinetic properties of a lead compound. nih.gov

Key design principles include:

Improving Physicochemical Properties : The oxetane motif is frequently used as an isostere for less favorable groups, such as gem-dimethyl or carbonyl groups. nih.gov Its incorporation can lead to an increase in aqueous solubility and metabolic stability while providing an opportunity to increase steric bulk without a corresponding increase in lipophilicity. acs.org In several research initiatives, replacing a gem-dimethyl group with an oxetane ring resulted in compounds with significantly improved biological effects and favorable in vivo oral activity. nih.gov

Enhancing Potency and Specificity : The rigid, puckered structure of the oxetane ring can act as a conformational lock, holding parts of the molecule in a specific orientation. acs.org This can lead to more precise interactions with a biological target, thereby increasing potency and selectivity. nih.gov A molecular docking study of an antiviral compound suggested that the oxetane moiety helped to restrict the conformation of an ethylamine (B1201723) head group, which was crucial for its activity. nih.gov

Modulating Basicity : A critical design principle is the tactical placement of the oxetane ring to reduce the basicity of nearby amine groups. nih.gov This modulation is crucial for optimizing pharmacokinetic profiles, such as reducing the volume of distribution (Vss) while maintaining biological activity. nih.gov The electronegative oxygen atom in the oxetane ring creates a powerful inductive electron-withdrawing effect that significantly lowers the pKa of a proximal amine. nih.gov

The stability of the oxetane ring itself is a design consideration. Substitution at the 3-position of the oxetane, as seen in 1-(3-methyloxetan-3-yl)ethan-1-amine, is common, likely due to superior stability and more tractable synthetic routes compared to 2-substituted oxetanes. nih.govacs.org

Influence of Stereochemistry on Biological Interactions and Selectivity of Derivatives (Pre-clinical, In Vitro Focus)

Stereochemistry, the three-dimensional arrangement of atoms, plays a fundamental role in the interaction between a drug molecule and its biological target. nih.govnih.gov For chiral compounds like the derivatives of this compound, the specific stereoisomer can dictate not only the potency of the drug but also its absorption, distribution, metabolism, and potential for off-target effects. nih.gov

In many biologically active compounds, only one enantiomer or diastereomer is responsible for the desired therapeutic effect, while others may be inactive or even contribute to adverse effects. nih.govnih.gov For instance, in a study on nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereochemistry was critical for uptake by the target organism's transport systems. nih.govnih.gov

While specific in vitro studies detailing the biological interactions of individual stereoisomers of this compound are not widely available in the public domain, established principles allow for strong inferences:

Target Binding : The precise spatial orientation of the amine group and the methyl-oxetane moiety is critical for forming optimal interactions (e.g., hydrogen bonds, van der Waals forces) within a target's binding pocket. Different stereoisomers will present these functional groups in different spatial arrangements, leading to variations in binding affinity and potency.

Conformational Restriction : As noted in anti-RSV drug discovery efforts, the oxetane ring can restrict the conformation of the ethylamine side chain. nih.gov The stereochemistry at the chiral center of the ethan-1-amine portion of the molecule would further influence the preferred orientation of this side chain, thereby affecting its interaction with target proteins. nih.gov

Enzyme Selectivity : The stereochemistry of a molecule can greatly affect its selectivity for different enzymes. In one case, replacing a geminal dimethyl group with an oxetane unit not only increased potency for the intended target (BACE1) but also significantly improved selectivity by reducing inhibition of the off-target acetylcholine (B1216132) esterase (AChE). nih.gov It is highly probable that the stereochemistry of the amine derivative would be a key factor in achieving such selectivity.

Molecular modeling and X-ray crystallography are essential tools to elucidate the structural and stereochemical requirements for efficient interaction with a biological target, which can explain why one stereoisomer is more active than another. nih.govdundee.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.gov These methods allow researchers to predict the activity of new, unsynthesized molecules, prioritize compounds for synthesis, and gain insight into the molecular features that drive biological effects. nih.gov

A QSAR model is a mathematical equation that links molecular descriptors to activity. The process involves:

Data Set Compilation : A set of molecules with known biological activities (e.g., IC₅₀ or EC₅₀ values) is assembled. For derivatives of this compound, this would involve synthesizing a library of related compounds and testing them in a relevant biological assay.

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., LogP, molecular weight), topological descriptors (e.g., molecular connectivity indices), and electronic descriptors. nih.govresearchgate.net

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to build a model that finds the best correlation between the descriptors and the observed biological activity. nih.govresearchgate.net

Validation : The model's predictive power is rigorously tested using both internal and external validation sets of compounds that were not used in the model's creation. nih.gov

For a hypothetical QSAR study on this compound derivatives, the model might identify key descriptors influencing activity.

| Descriptor | Description | Potential Impact on Activity | Rationale |

|---|---|---|---|

| LogP | Octanol-water partition coefficient | Positive | Indicates lipophilicity, which can be crucial for membrane permeability to reach the target site. nih.gov |

| pKa | Amine basicity | Negative | Lower basicity (pKa) may reduce off-target ionic interactions and improve cell permeability and pharmacokinetic profiles. nih.gov |

| Molecular Weight (MW) | Mass of the molecule | Positive | Often correlates with increased van der Waals interactions within a binding pocket, up to a certain limit. nih.gov |

| Polar Surface Area (PSA) | Surface area of polar atoms | Negative | A lower PSA is often associated with better penetration of the central nervous system (CNS), if that is the desired target. nih.gov |

Such QSAR models can guide the rational design of new derivatives with predicted high potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Conformational Analysis and its Impact on Derivative Functionality

Oxetane Ring Puckering : The four-membered oxetane ring is not planar; it adopts a puckered conformation to relieve ring strain. utexas.eduacs.org The degree of puckering is influenced by substituents on the ring. Substitution at the 3-position, as in the title compound, increases the puckering due to unfavorable eclipsing interactions. utexas.eduacs.org This defined, non-planar structure can be beneficial, as it presents substituents in more defined vectors in 3D space, which can enhance binding to a biological target.

Rotational Conformations (Rotamers) : The single bond connecting the ethylamine side chain to the oxetane ring allows for rotation, leading to different rotational isomers, or rotamers. The relative populations of these rotamers can be influenced by steric hindrance and electronic interactions between the amine, its substituents, and the oxetane ring. The study of tertiary amides, for example, has shown the presence of multiple rotamers in solution, which can be identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Impact on Functionality : The specific conformation that a derivative adopts when binding to its target is often the "bioactive conformation." The oxetane ring can act as a "conformational lock," reducing the number of available low-energy conformations and pre-organizing the molecule for binding. acs.org This reduces the entropic penalty of binding and can lead to higher affinity. A molecular docking study of an anti-RSV compound noted that the oxetane moiety was crucial for restricting the conformation of the ethylamine head group, highlighting the direct link between conformation and biological function. nih.gov

Techniques such as NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOESY), and computational methods like DFT calculations are used to determine the predominant conformations of molecules in solution and to understand the energy barriers between them. mdpi.comresearchgate.netresearchgate.net

Impact of the Oxetane Moiety on Amine Basicity and Electrophilicity of Derivatives

The introduction of an oxetane ring adjacent to an amine group has a profound and predictable electronic effect, primarily on the amine's basicity. nih.govacs.org

Reduction of Amine Basicity (pKa) : The oxygen atom in the oxetane ring is highly electronegative, exerting a strong inductive electron-withdrawing effect. This effect propagates through the sigma bonds of the ring to the attached side chain, pulling electron density away from the nitrogen atom of the amine. nih.gov This reduction in electron density makes the lone pair on the nitrogen less available to accept a proton, thereby lowering the amine's basicity (pKa).

This effect is highly dependent on the distance between the oxetane and the amine. Research has quantified this impact, showing a systematic decrease in the pKa-lowering effect as the distance increases. nih.gov

| Position of Amine Relative to Oxetane | Approximate pKaH Reduction (units) | Example Structure |

|---|---|---|

| α (alpha) | 2.7 | Oxetan-3-amine |

| β (beta) | 1.9 | 1-(Oxetan-3-yl)methanamine |

| γ (gamma) | 0.7 | 2-(Oxetan-3-yl)ethan-1-amine |

| δ (delta) | 0.3 | 3-(Oxetan-3-yl)propan-1-amine |

Data sourced from reference nih.gov. The compound this compound has a β-relationship between the oxetane ring and the amine group.

This ability to fine-tune basicity is a powerful tool in drug design. High basicity can lead to undesirable properties such as poor membrane permeability and off-target effects at ion channels. By incorporating an oxetane, chemists can mitigate these issues. For example, reducing the pKa of a distal piperidine (B6355638) nitrogen was shown to greatly improve selectivity over the AChE enzyme by preventing the amine from mimicking the natural cationic substrate. nih.gov

Electrophilicity : While the amine group itself is nucleophilic, the strained oxetane ring introduces electrophilic character into the molecule. The carbon atoms of the oxetane ring, particularly those bonded to the oxygen, are susceptible to nucleophilic attack, which can lead to ring-opening reactions. researchgate.net This reactivity is generally considered a potential metabolic liability, but it also presents opportunities for the design of covalent inhibitors where the oxetane can react with a nucleophilic residue (e.g., cysteine or serine) in a target's active site. However, for most drug discovery applications, the goal is to design stable oxetane derivatives that resist metabolic ring scission. acs.org

Mechanistic Investigations of Chemical and Biochemical Transformations Involving 1 3 Methyloxetan 3 Yl Ethan 1 Amine

Elucidation of Reaction Mechanisms for Functionalization of the Amine Moiety

The primary amine group in 1-(3-methyloxetan-3-yl)ethan-1-amine is a nucleophilic center, readily participating in a variety of chemical transformations typical for alkylamines. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile and a Brønsted-Lowry base.

Functionalization reactions at the amine moiety predominantly proceed through nucleophilic substitution or nucleophilic addition mechanisms.

Acylation and Sulfonylation: The amine undergoes acylation with acyl halides, anhydrides, or activated esters to form the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of amine-containing molecules. For instance, methodologies like defluorosulphonylative coupling have been developed to mimic classical amide coupling, providing rapid access to bioisosteres. beilstein-journals.org

Alkylation: Nucleophilic attack by the amine on alkyl halides or other electrophilic carbon centers results in the formation of secondary and tertiary amines. The reaction proceeds via a standard SN2 mechanism.

Reductive Amination: The amine can be synthesized or can react further via reductive amination. For example, it can react with ketones or aldehydes to form an intermediate imine (or Schiff base), which is then reduced in situ to form a more substituted amine. This is a common strategy for creating C-N bonds.

Carbamate Formation: In the presence of carbon dioxide, primary amines can form carbamates. Mechanistic studies on similar amines suggest that this transformation is not a simple 2+2 reaction to form a zwitterion, but rather requires the catalytic assistance of a second amine molecule (or another base) to facilitate proton transfer through a six-membered transition state. researchgate.net

The amine group's ability to form hydrogen bonds and ionic interactions is also crucial for its interactions with biological targets. The basicity of the amine can be influenced by the proximity of the oxetane (B1205548) ring, a phenomenon noted in related structures where the oxetane can affect the pKa of nearby functional groups. acs.org

Detailed Studies on Oxetane Ring-Opening Mechanisms, Including Carbocation Intermediates

The oxetane ring of this compound is a four-membered heterocycle possessing significant ring strain (approximately 25.5 kcal/mol or 106 kJ/mol), which is a primary driving force for its reactivity. beilstein-journals.orgnih.gov While more stable than a three-membered epoxide ring, it is susceptible to ring-opening reactions, particularly under acidic conditions. researchgate.net

Acid-Catalyzed Ring-Opening: The most prevalent mechanism for the ring-opening of 3,3-disubstituted oxetanes involves activation by a Lewis or Brønsted acid. researchgate.netchimia.ch The general mechanism proceeds as follows:

Protonation/Coordination: The ether oxygen of the oxetane ring is protonated by a Brønsted acid or coordinates to a Lewis acid. This step makes the oxetane a much better leaving group.

Carbocation Formation: The C-O bond cleaves in a manner that generates the most stable carbocation. In the case of this compound, this cleavage results in a highly stable tertiary carbocation at the C3 position of the former oxetane ring. This step is often the rate-determining step and follows an SN1-type pathway. beilstein-journals.org

Nucleophilic Attack: The resulting tertiary carbocation is a potent electrophile and is rapidly trapped by a nucleophile present in the reaction medium.

The stability of 3,3-disubstituted oxetanes towards external nucleophiles is notable; however, they are particularly susceptible to intramolecular ring-opening when an internal nucleophile is present, even under mild conditions. nih.govnih.gov In this compound, the primary amine itself can act as the internal nucleophile, especially under acidic conditions where the amine is in equilibrium with its protonated, non-nucleophilic ammonium (B1175870) form. This can lead to the formation of substituted azetidine (B1206935) derivatives or other cyclic structures. For example, studies on similar systems using 3-aryloxetan-3-ols show that Lewis acid catalysis can lead to the formation of an oxetane carbocation that is subsequently trapped by a nucleophile. nih.govchimia.ch

The choice of acid catalyst is critical; overly strong acids can lead to uncontrolled polymerization, while weak acids may not be sufficient to promote the reaction. chimia.ch

| Intermediate Stage | Description | Key Features |

| 1. Acid Activation | The oxetane oxygen is protonated or coordinates to a Lewis acid (e.g., In(OTf)₃, Tf₂NH). beilstein-journals.orgnih.gov | Increases the electrophilicity of the ring carbons. |

| 2. C-O Bond Cleavage | The bond between the oxygen and the C3 carbon breaks. | Forms a stable tertiary carbocation at the C3 position. |

| 3. Nucleophilic Trapping | The carbocation intermediate is attacked by an external or internal nucleophile. | Leads to the final ring-opened product (e.g., diols, ethers, or new heterocyclic systems). |

Applications of 1 3 Methyloxetan 3 Yl Ethan 1 Amine As a Building Block in Advanced Organic Synthesis

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed for potential reuse. wikipedia.org Chiral amines are a prominent class of auxiliaries and ligands used in asymmetric synthesis. sci-hub.seyale.edu While direct literature examples detailing the use of 1-(3-methyloxetan-3-yl)ethan-1-amine as a chiral auxiliary or ligand precursor are not extensively documented, its structural features suggest significant potential in this domain.

The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment that favors the formation of one diastereomer over another. wikipedia.orgsci-hub.se Compounds like pseudoephenamine are effective because they provide a rigid conformational framework that directs incoming reagents to a specific face of the molecule. nih.gov Similarly, the structure of this compound possesses key attributes for stereochemical control:

A Chiral Center: The carbon atom to which the amine group is attached is a stereocenter.

A Rigid Motif: The four-membered oxetane (B1205548) ring provides a conformationally restricted scaffold. acs.org This rigidity can be crucial for effectively transmitting chiral information during a reaction.

A Coordinating Group: The primary amine can be readily converted into an amide or imine, which can then chelate to a metal center, further restricting conformational freedom and enhancing stereodiscrimination in reactions like alkylations or aldol (B89426) additions. wikipedia.org

Furthermore, chiral amine-containing ligands are vital in transition-metal-catalyzed asymmetric reactions. nih.gov The nitrogen atom of this compound could serve as a coordination site for a metal, and when used in its enantiomerically pure form, it could form part of a chiral ligand environment. Such ligands are instrumental in a vast array of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and desymmetrizations. nsf.govnih.govresearchgate.net The development of new chiral ligands based on novel scaffolds is a continuous goal in catalysis. nsf.gov

Integration into Complex Molecular Architectures for Medicinal Chemistry Research (as Intermediates)

The use of oxetane-containing building blocks as intermediates is a well-established strategy in medicinal chemistry to enhance the properties of drug candidates. acs.org The oxetane ring is often employed as a bioisostere for less desirable functional groups, such as gem-dimethyl or carbonyl groups. acs.orgnih.gov Introducing this motif can lead to significant improvements in a compound's physicochemical profile, which is critical for its ultimate success as a therapeutic agent. acs.orgnih.gov

This compound serves as a valuable intermediate for incorporating the 3-methyloxetanyl-ethylamine side chain into larger, more complex molecules. This is typically achieved through standard reactions involving the primary amine, such as amide bond formation, reductive amination, or nucleophilic substitution.

Key Research Findings on Oxetane Incorporation:

Improved Solubility: The polar nature of the oxetane ether can significantly enhance the aqueous solubility of a parent compound, a crucial factor for oral bioavailability. acs.org

Reduced Lipophilicity: In an effort to optimize drug-like properties, chemists often seek to reduce lipophilicity (logP). Replacing a lipophilic gem-dimethyl group with a 3,3-disubstituted oxetane can decrease logP while maintaining or improving other parameters. acs.org

Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than other functionalities, leading to improved pharmacokinetic profiles. acs.org

Basicity Modulation: The electron-withdrawing nature of the oxetane ring can lower the pKa of a nearby amine, which can be advantageous for optimizing target engagement and reducing off-target effects. acs.org

| Amine Basicity (pKa) | Decreased | The inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of proximal amines. acs.org |

Role in the Synthesis of Compound Libraries for High-Throughput Screening (Pre-clinical Context)

High-throughput screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify starting points for drug development programs. medchemexpress.com The success of an HTS campaign is heavily dependent on the quality and diversity of the compound library being screened. enamine.net

Building blocks like this compound are critical for the synthesis of these large screening libraries. Chemical suppliers offer diverse collections of unique building blocks, including those with oxetane motifs, to enable the construction of novel compound libraries. enamine.net The primary amine handle of this compound is particularly useful for library synthesis, as it can participate in a wide range of reliable and high-yielding reactions suitable for parallel synthesis formats.

By reacting this oxetane amine with a diverse set of partners (e.g., carboxylic acids, aldehydes, sulfonyl chlorides), a large library of related but structurally distinct molecules can be generated. This approach allows for the systematic exploration of the chemical space around the oxetane-amine scaffold, increasing the probability of identifying a "hit" compound with the desired biological activity. The goal is to create libraries of lead-like molecules that possess favorable physicochemical properties for drug development.

Development of Novel Reagents and Catalysts Utilizing the Oxetane Amine Motif

The unique combination of a nucleophilic amine and a strained, electrophilic oxetane ring within the same molecule gives rise to novel reactivity that can be harnessed to develop new synthetic methods. Research has shown that 3-aminooxetanes can function as versatile 1,3-amphoteric molecules, meaning they possess both a nucleophilic and an electrophilic site. rsc.orgrsc.orgresearchgate.net

This dual reactivity has been exploited in the development of novel annulation reactions to synthesize valuable heterocyclic structures. rsc.orgresearchgate.net

Key Research Findings:

[3+2] Annulations: 3-Aminooxetanes have been shown to undergo formal [3+2] annulation reactions with various polarized π-systems. rsc.org For instance, in the presence of a Lewis acid catalyst like FeCl₃, they can react with isocyanates. In this process, the amine acts as the nucleophile, and the oxetane ring, upon activation, provides the electrophilic partner, leading to the formation of iminooxazolidines. rsc.orgresearchgate.net

Synthesis of Oxazolidinones: This concept has been extended to the reaction with carbon dioxide (CO₂). While CO₂ is typically inert, in the presence of a suitable catalyst, it can react with 3-aminooxetanes to form oxazolidinones, which are privileged scaffolds in medicinal chemistry. rsc.org

Synthesis of Oxazolines: Acylated 3-aminooxetanes (3-amido oxetanes) can undergo an intramolecular ring-opening and cyclization cascade. This reaction, often promoted by a Lewis acid, transforms the oxetane into a 4-(hydroxymethyl)-substituted 2-oxazoline. orgsyn.org Oxazolines are important heterocycles found in natural products and are widely used as chiral ligands in asymmetric catalysis. nih.govorganic-chemistry.org

This research demonstrates that the oxetane amine motif is not just a passive scaffold but an active participant in chemical transformations, enabling the development of new reagents and catalytic processes for the efficient construction of complex and valuable heterocyclic systems. rsc.orgrsc.org

Exploration of the Biological and Pharmacological Potential of 1 3 Methyloxetan 3 Yl Ethan 1 Amine and Its Analogs: an in Vitro and Pre Clinical Perspective

Target Identification and Engagement Studies (In Vitro Biochemical Assays)

The initial step in characterizing the pharmacological potential of a novel compound like 1-(3-methyloxetan-3-yl)ethan-1-amine involves identifying its biological targets. While direct studies on this specific compound are limited, research on its structural analogs, particularly those containing adamantane (B196018), provides valuable insights into potential target classes. Adamantane, a bulky, lipophilic cage-like hydrocarbon, shares some structural rigidity with the oxetane (B1205548) moiety.

Derivatives of adamantane have been investigated for their interaction with various biological targets. For instance, amantadine (B194251) and its analogs have been extensively studied as inhibitors of the M2 proton ion channel of the influenza A virus. nih.govnih.gov This suggests that the ethanamine portion of this compound could potentially interact with ion channels. Furthermore, adamantane derivatives have been identified as ligands for the sigma-2 receptor, a protein implicated in various neurological disorders and cancer. researchgate.net Computational studies have also predicted the AKT1 protein as a potential target for some active adamantane derivatives. researchgate.net

The oxetane motif itself can guide a molecule toward specific targets. Its polar nature and ability to act as a hydrogen bond acceptor can facilitate interactions with the active sites of various proteins. acs.orgpharmablock.com Therefore, in vitro biochemical assays for this compound would likely begin with screening against a panel of ion channels, G-protein coupled receptors (GPCRs), and kinases to identify potential primary targets.

Enzyme Modulation and Inhibition Profiles (Cell-Free and Cell-Based In Vitro Systems)

The unique structural and electronic properties of the oxetane ring make it a valuable scaffold for designing enzyme inhibitors. The incorporation of an oxetane can enhance metabolic stability and improve binding affinity. pharmablock.comresearchgate.net

Studies on oxetane-containing compounds have demonstrated their potential to modulate the activity of a wide range of enzymes. For example, oxetane derivatives have been developed as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, leading to treatments for type 2 diabetes. nih.gov Other enzymes targeted by oxetane-containing molecules include soluble epoxide hydrolase and the fat mass and obesity-associated protein (FTO). nih.govnih.gov Specifically, an oxetanyl compound showed potent enzymatic inhibition of FTO with an IC50 value of 0.35 μM and significant selectivity over the homologous demethylase ALKBH5. nih.gov

Given these findings, this compound and its analogs could be investigated as modulators of various enzymes. Cell-free enzymatic assays would be crucial to determine the inhibitory concentration (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive). Subsequent cell-based assays would then validate these findings in a more physiologically relevant context.

Receptor Binding Affinity and Selectivity Assessments (In Vitro)

The ethanamine side chain of this compound is a common feature in many biologically active compounds that target receptors. The basicity of the amine group can be modulated by the adjacent oxetane ring, which can influence receptor interactions. nih.gov

Research on adamantane analogs provides a strong rationale for investigating the receptor binding profile of this compound. Adamantane derivatives have been identified as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological diseases. nih.govmhaus.org Furthermore, as mentioned earlier, adamantane-based compounds have shown affinity for sigma-2 receptors. researchgate.net

The oxetane moiety can also play a crucial role in receptor binding and selectivity. In some cases, the oxetane ring itself may not directly interact with the protein but can act as a conformational lock, holding the rest of the molecule in an optimal orientation for binding. nih.govacs.org In other instances, the polarized C-H bonds of the oxetane can participate in CH−π interactions with aromatic residues in the binding pocket. nih.govacs.org Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor and for assessing its selectivity against a panel of other receptors.

Cellular Pathway Modulation and Phenotypic Screening (In Vitro Cell Lines)

Beyond interacting with a single target, a compound can modulate entire cellular pathways, leading to observable changes in cell behavior, or phenotypes. Phenotypic screening is a powerful approach to discover the biological effects of a compound without prior knowledge of its specific molecular target. nih.govnih.gov

One of the most significant ways oxetane-containing compounds can modulate cellular pathways is by altering drug metabolism. nih.govresearchgate.net Many drugs are metabolized by the cytochrome P450 (CYP450) family of enzymes. The incorporation of an oxetane ring can steer metabolism away from CYP450 enzymes and towards other pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH). nih.govresearchgate.netscirp.org This can reduce the risk of drug-drug interactions.

Phenotypic screens using various cancer cell lines have been employed to assess the anti-proliferative activity of novel compounds. rjpbr.com For instance, spirooxindole-3,3'-pyrrolines incorporating an isoquinoline (B145761) motif, which are structurally distinct but also heterocyclic compounds, have shown significant anti-inflammatory and cytotoxic properties in different cancer cell lines. rjpbr.com Therefore, subjecting this compound to a battery of phenotypic screens could uncover unexpected therapeutic potential in areas such as oncology, immunology, or infectious diseases.

Theoretical and Computational Prediction of Biological Activity and Protein-Ligand Interactions

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of biological activity and the rational design of new molecules. nih.gov These approaches are particularly useful for a novel compound like this compound, for which experimental data may be scarce.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a protein target. nih.gov For this compound, docking studies could be performed against the crystal structures of potential targets identified from analog studies, such as the M2 proton channel, NMDA receptors, or various enzymes. These studies can reveal key interactions, such as hydrogen bonds formed by the amine and oxetane oxygen, and hydrophobic interactions involving the methyl group and the aliphatic backbone. Docking models have suggested that the oxetane ring can serve as a conformational and basicity control element. nih.govacs.org

Beyond simple docking, more advanced techniques like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. Machine learning models trained on large datasets of known active compounds can also be used to predict the biological activity of new molecules based on their structural features. nih.gov For instance, machine learning models have been successfully used to predict the biological activity of aromatase inhibitors. nih.gov

Computational and Theoretical Chemistry Studies of 1 3 Methyloxetan 3 Yl Ethan 1 Amine

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 1-(3-Methyloxetan-3-yl)ethan-1-amine, DFT calculations can provide a detailed picture of its molecular orbitals, electron density distribution, and various reactivity descriptors. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G*, to achieve a balance between accuracy and computational cost. nih.gov

The optimized geometry of the molecule reveals key bond lengths and angles, including those of the strained oxetane (B1205548) ring. beilstein-journals.org Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are vital for predicting how the molecule will interact with other chemical species. nih.gov For instance, the calculated pKa of the amine group can be significantly influenced by the electron-withdrawing effect of the adjacent oxetane ring, a property that can be accurately modeled. nih.gov

Table 1: Calculated Reactivity Descriptors for this compound

| Parameter | Value (a.u.) | Description |

| HOMO Energy | -0.235 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | 0.089 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 0.324 | Indicator of chemical stability |

| Electronegativity (χ) | 0.073 | Tendency to attract electrons |

| Chemical Hardness (η) | 0.162 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 0.016 | Propensity to accept electrons |

Note: The values in this table are hypothetical and representative of what would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of this compound and its interactions with solvent molecules over time. These simulations model the movement of atoms based on a classical force field, providing insights into the dynamic behavior of the molecule. nih.govrsc.org

For a flexible molecule like this, MD simulations can identify the most stable conformations and the energy barriers between them. The puckered nature of the oxetane ring and the rotational freedom of the ethylamine (B1201723) substituent give rise to a complex potential energy surface. beilstein-journals.org By simulating the molecule in a solvent box (e.g., water), one can study the formation and dynamics of hydrogen bonds between the amine and ether functionalities and the solvent. acs.orgnih.gov This is crucial for understanding its solubility and how the solvent might influence its reactivity. acs.org

The simulations can reveal how the oxetane ring influences the conformation of the adjacent side chain and the basicity of the amine group through both steric and electronic effects. nih.govrsc.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system |

| Solvent Model | TIP3P, SPC/E | Explicit representation of water molecules |

| Temperature | 300 K | Simulates physiological conditions |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Simulation Time | 100 ns | Duration to observe significant conformational changes |

| Time Step | 2 fs | Integration step for the equations of motion |

Note: The parameters in this table are typical for MD simulations and would be specified in the methodology of a computational study.

Prediction of Spectroscopic Properties and Vibrational Frequencies for Research Identification

Computational methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra), which are invaluable for the identification and characterization of new compounds.

DFT calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. github.io The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when properly referenced and scaled, can be compared with experimental data to confirm the structure of this compound. github.iorsc.org For complex structures, comparing experimental and computed spectra can be the definitive method for structural assignment. github.io

Similarly, the calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. These calculations help in assigning the observed experimental bands to specific molecular vibrations, such as the C-O-C stretching of the oxetane ring or the N-H bending of the amine group. rsc.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | 3350-3450 | Asymmetric and symmetric stretching of the amine group |

| C-H Stretch (Aliphatic) | 2850-3000 | Stretching of C-H bonds in the methyl and ethyl groups |

| C-O-C Stretch | 950-1100 | Asymmetric stretching of the oxetane ether linkage |

| C-N Stretch | 1020-1250 | Stretching of the carbon-nitrogen bond |

| N-H Bend | 1590-1650 | Bending (scissoring) of the primary amine |

Note: These are typical frequency ranges. Precise values would be obtained from DFT frequency calculations.

Computational Design of Novel Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry is a powerful tool for the in silico design of novel derivatives of this compound with tailored properties. By systematically modifying the parent structure and evaluating the resulting changes in electronic and steric properties, it is possible to screen for candidates with enhanced reactivity or selectivity for a specific target. researchgate.net

For example, substituents could be added to the oxetane ring or the ethylamine side chain. The introduction of electron-withdrawing or electron-donating groups would modulate the electronic properties of the molecule, affecting its reactivity and the pKa of the amine. nih.gov Steric bulk can be introduced to enhance selectivity in interactions with biological targets.

The computational workflow for this design process would involve:

Generating a virtual library of derivatives.

Performing high-throughput quantum mechanical calculations to predict key properties (e.g., reactivity descriptors, pKa).

Using molecular docking simulations to predict the binding affinity and mode of interaction with a specific protein target.

Prioritizing a small number of promising candidates for synthesis and experimental validation.

Reactivity Prediction and Transition State Analysis for Oxetane Ring-Opening Pathways

The strained four-membered ring of oxetanes is prone to ring-opening reactions under certain conditions, a process that can be mechanistically elucidated using computational methods. researchgate.net For this compound, the ring can be opened by nucleophiles or under acidic conditions. acs.org

Transition state theory, combined with quantum mechanical calculations, allows for the determination of the activation energies and reaction pathways for various ring-opening scenarios. By locating the transition state structures on the potential energy surface, one can predict the regioselectivity of the ring-opening, i.e., whether the nucleophile will attack at the C2 or C4 position of the oxetane ring. researchgate.netutexas.edu

The calculations can also model the influence of the solvent and catalyst on the reaction barrier. This information is critical for designing synthetic routes that utilize the oxetane as a reactive intermediate to form more complex molecules. researchgate.net

Table 4: Hypothetical Activation Energies for Nucleophilic Ring-Opening of this compound

| Nucleophile | Pathway | Solvent | Activation Energy (kcal/mol) |

| H₂O (acid-catalyzed) | C2-O cleavage | Water | 15.2 |

| H₂O (acid-catalyzed) | C4-O cleavage | Water | 18.5 |

| Methanethiol | C2-O cleavage | THF | 22.1 |

| Methanethiol | C4-O cleavage | THF | 25.8 |

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from transition state analysis.

Advanced Analytical Methodologies for Research on 1 3 Methyloxetan 3 Yl Ethan 1 Amine

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., Advanced NMR, X-ray Crystallography)

The definitive proof of the chemical structure of 1-(3-Methyloxetan-3-yl)ethan-1-amine relies on high-resolution spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular framework in solution. For this compound, both ¹H and ¹³C NMR are essential. The ¹H NMR spectrum is expected to show distinct signals for the protons on the ethylamine (B1201723) side chain and the oxetane (B1205548) ring. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the precise connectivity between protons and carbons, confirming the attachment of the aminoethyl group to the C3 position of the oxetane ring. For chiral amines, specialized chiral derivatizing agents can be used in NMR to determine enantiomeric excess by creating diastereomeric species that exhibit separate, quantifiable signals.

X-ray Crystallography offers the most definitive evidence of molecular structure by providing a three-dimensional model of the compound in the solid state. nih.gov This technique is crucial for confirming the absolute stereochemistry of the chiral center at the ethylamine group, provided a suitable single crystal can be grown. Furthermore, X-ray diffraction data reveals precise bond lengths, bond angles, and the puckering of the oxetane ring, which is a key structural feature influencing the molecule's properties. acs.orgnih.gov The introduction of substituents onto an oxetane ring can lead to a more puckered conformation compared to the unsubstituted ring. mdpi.comacs.org For related oxetane-containing compounds, X-ray crystallography has been indispensable for understanding their conformation and intermolecular interactions in the crystal lattice. researchgate.netacs.org

| Technique | Parameter | Expected Observation for this compound | Information Gained |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals for oxetane CH₂, ethyl CH and CH₃, and amine NH₂ protons. Oxetane protons typically appear around 4.0-5.0 ppm. mdpi.com | Identification of proton environments. |

| Coupling Constants (J) | Splitting patterns (e.g., quartet for CH, triplet for CH₃) confirming adjacent protons. | Connectivity of atoms. | |

| 2D NMR (COSY, HSQC) | Cross-peaks correlating protons with adjacent protons and directly attached carbons. | Unambiguous assignment of the molecular scaffold. | |

| ¹³C NMR | Chemical Shift (δ) | Distinct signals for each unique carbon atom in the molecule. | Carbon framework identification. |

| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. | Confirmation of carbon types. | |

| X-ray Crystallography | Unit Cell Dimensions | Provides the size and shape of the repeating crystal lattice unit. | Solid-state packing information. |

| Atomic Coordinates | Precise 3D location of every atom in the molecule. | Absolute stereochemistry, bond lengths/angles, ring conformation. acs.org |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques are indispensable for verifying the purity of this compound and for quantifying the ratio of its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the benchmark for purity analysis. A reversed-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with additives like trifluoroacetic acid or ammonium (B1175870) acetate), can effectively separate the target compound from synthesis precursors, by-products, and other impurities. nih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected. nih.gov

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.). This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of chiral amines. nih.govchromatographyonline.comyakhak.org The selection of the mobile phase—which can be normal-phase (e.g., hexane/isopropanol), reversed-phase, or polar organic mode—is critical for achieving optimal separation. nih.govchromatographyonline.com The e.e. is calculated from the relative peak areas of the two separated enantiomers. Method validation according to ICH guidelines ensures the accuracy and precision of the results. yakhak.org

| Parameter | Description | Common Examples/Conditions |

|---|---|---|

| Chiral Stationary Phase (CSP) | The column packing material containing a chiral selector that enables separation. | Polysaccharide-based (e.g., Chiralpak® IA/IB/AD, Chiralcel® OD/OJ). nih.govyakhak.org |

| Mobile Phase Mode | The solvent system used to elute the sample from the column. | Normal Phase (Hexane/Alcohol), Polar Organic (Acetonitrile/Methanol), Reversed Phase (Water/Acetonitrile/Methanol). chromatographyonline.com |

| Additives | Used to improve peak shape and resolution by interacting with the analyte or CSP. | Basic: Diethylamine (DEA), Triethylamine (TEA). Acidic: Trifluoroacetic acid (TFA). chromatographyonline.com |

| Detection | Method used to visualize the separated enantiomers as they elute. | UV/Vis Detector (requires a chromophore), Mass Spectrometer (LC-MS). |

| Quantification | Calculation of the enantiomeric ratio. | e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100. Based on peak area integration. |

Mass Spectrometry for Mechanistic Pathway Elucidation and In Vitro Biotransformation Product Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for studying the fate of a molecule in biological systems. It is essential for identifying products from in vitro biotransformation assays, which simulate drug metabolism. enamine.net

In these studies, this compound would be incubated with liver microsomes or S9 fractions, which contain a variety of metabolic enzymes. enamine.net The resulting mixture is then analyzed by LC-MS/MS. The parent compound is identified by its mass-to-charge ratio (m/z). Metabolites are identified by searching for new peaks with m/z values that correspond to predicted metabolic reactions, such as oxidation (+16 Da), N-dealkylation, or hydroxylation. The most common biotransformations for alicyclic amines include N-oxidation, oxidative N-dealkylation, and ring oxidation or opening. researchgate.net

Tandem mass spectrometry (MS/MS) is then used to fragment the ions of both the parent compound and potential metabolites. By comparing the fragmentation patterns, the site of metabolic modification can be pinpointed. For instance, a mass shift localized to the ethylamine chain would suggest metabolism at that site, whereas a change affecting the entire molecule might indicate modification of the oxetane ring. enamine.net This information is critical for understanding potential metabolic liabilities and guiding the design of more stable analogues. researchgate.net

| Biotransformation Reaction | Description | Mass Change (Da) | Potential Site on this compound |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group. | +16 | Ethyl group, methyl group, or oxetane ring. |

| N-Oxidation | Oxidation of the primary amine to a hydroxylamine (B1172632) or nitroso group. | +16 | Amine nitrogen. |

| Oxidative Deamination | Removal of the amine group and formation of a ketone. | -1 | Amine group. |

| Oxetane Ring Opening | Hydrolysis of the oxetane ring to form a 1,3-diol. nih.gov | +18 | Oxetane ring C-O bonds. |

| Glucuronidation | Conjugation with glucuronic acid (Phase II metabolism). | +176 | Amine nitrogen. |

Advanced Diffraction Techniques for Solid-State Structure Determination

While single-crystal X-ray diffraction is the ultimate method for structure determination, obtaining suitable crystals can be challenging. Advanced diffraction techniques provide crucial solid-state information even when single crystals are unavailable. americanpharmaceuticalreview.com

Powder X-ray Diffraction (PXRD) is a key technique for analyzing polycrystalline materials. It is highly sensitive to the long-range order in a solid and can distinguish between different crystalline forms (polymorphs) or determine if a sample is amorphous. americanpharmaceuticalreview.com Each crystalline form of this compound would produce a unique PXRD pattern, which serves as a fingerprint for that specific solid form. This is critical in pharmaceutical development, as different polymorphs can have different physical properties.

Electron Diffraction can be used to obtain structural information from very small crystals (nanocrystals) that are not suitable for conventional X-ray analysis. nih.gov Because electrons interact much more strongly with matter than X-rays, diffraction patterns can be collected from extremely small sample volumes. This makes it a valuable tool for characterizing microcrystalline phases. nih.gov

Neutron Diffraction provides complementary information to X-ray diffraction. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction exceptionally good at locating light atoms, particularly hydrogen, with high precision. nih.gov For this compound, this would allow for the precise determination of the positions of hydrogen atoms in the amine and methyl groups, providing detailed insight into hydrogen bonding and other subtle intermolecular interactions in the solid state.

| Technique | Radiation Source | Sample Requirement | Primary Application |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | X-rays | Single crystal (~50-200 μm) | Absolute 3D molecular structure determination. nih.gov |

| Powder X-ray Diffraction (PXRD) | X-rays | Polycrystalline powder | Polymorph screening, phase identification, crystallinity assessment. americanpharmaceuticalreview.com |

| Electron Diffraction | Electron beam | Thin films or nanocrystals | Structure determination from very small crystals. nih.gov |

| Neutron Diffraction | Neutrons | Large single crystal or powder | Precise localization of hydrogen atoms, study of hydrogen bonding. nih.gov |

Future Research Directions and Unexplored Avenues for 1 3 Methyloxetan 3 Yl Ethan 1 Amine

Development of Sustainable and Green Synthetic Routes to the Compound

The advancement of green chemistry principles is paramount for modern synthetic chemistry. Future research should prioritize the development of environmentally benign and efficient methods for synthesizing 1-(3-Methyloxetan-3-yl)ethan-1-amine. Traditional routes to oxetanes, such as the Williamson etherification, often require harsh reagents and generate significant waste. nih.govbeilstein-journals.org More sustainable alternatives are actively being sought.

Key areas for research include:

Catalytic C-H Functionalization: Recent breakthroughs in the direct conversion of sp3 alcohols into oxetanes using photocatalysis present a promising green strategy. nih.gov Applying this methodology to suitable precursors could streamline the synthesis, avoiding multi-step sequences and the use of stoichiometric activating reagents. nih.gov

Visible-Light Mediated Paternò-Büchi Reactions: The classic Paternò-Büchi [2+2] cycloaddition is a powerful tool for oxetane (B1205548) synthesis, but traditionally relies on high-energy UV irradiation. nih.govbeilstein-journals.org Research into visible-light-mediated versions of this reaction, using photosensitizers, could offer a milder and more selective route to the oxetane core. beilstein-journals.org

Bio-catalysis: Although the enzymes responsible for the biosynthesis of natural oxetane-containing products are not yet fully understood, exploring enzymatic pathways remains a long-term goal for sustainable synthesis. researchgate.net The development of a biocatalytic platform could provide an exceptionally green and stereoselective route to chiral amines like the target compound. researchgate.net

| Synthetic Strategy | Traditional Method | Potential Green Alternative | Key Advantages of Alternative |

| Ring Formation | Williamson Etherification from 1,3-diols with harsh bases. nih.govacs.org | Visible-light Paternò-Büchi reaction or catalytic alcohol C-H functionalization. nih.govbeilstein-journals.org | Milder conditions, higher atom economy, reduced waste. |

| Precursor Synthesis | Multi-step sequences requiring protecting groups and stoichiometric reagents. nih.gov | One-pot tandem reactions or biocatalytic resolutions. | Fewer synthetic steps, improved efficiency, potential for high enantioselectivity. |

Application in Emerging Fields of Chemical Biology and Materials Science (Academic Focus)

The unique physicochemical properties imparted by the oxetane moiety—such as increased aqueous solubility, metabolic stability, and reduced lipophilicity—make it an attractive surrogate for other common chemical groups in bioactive molecules. nih.govillinois.edu

In Chemical Biology: The primary amine handle on this compound makes it an ideal building block for creating libraries of novel compounds for biological screening. Its potential as a bioisostere for more common motifs, like gem-dimethyl or carbonyl groups, could be systematically investigated. illinois.edu Future academic research could focus on incorporating this amine into known pharmacophores to modulate their properties. For instance, its use in developing inhibitors for kinases like mTOR or enzymes such as ALDH1A has been demonstrated with other oxetane-containing compounds, suggesting a fertile ground for discovery. nih.gov

In Materials Science: The rigidity of the oxetane ring can influence the conformational properties of polymers and other materials. illinois.edu Research could explore the incorporation of this compound into novel polymers or functional materials. The primary amine allows for straightforward integration into polyamide or polyimide backbones, potentially creating materials with unique thermal or mechanical properties. The polarity and hydrogen bonding capability of the oxetane oxygen could also be exploited in the design of functional surfaces or organocatalysts.

Leveraging Advanced Computational Methods for Accelerated Discovery and Design

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, thereby accelerating the research and development process. For this compound, computational methods can be pivotal.

Future research should involve:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to model the structure, reactivity, and spectral properties of the molecule. researchgate.net Such studies can elucidate the conformational preferences of the oxetane ring and predict the outcomes of potential derivatization reactions.

Molecular Docking and Dynamics: In the context of chemical biology, computational docking can predict how derivatives of the compound might bind to biological targets like enzymes or receptors. nih.gov Molecular dynamics simulations can then be used to assess the stability of these interactions.

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed for a library of derivatives to correlate their structural features with biological activity or desired material properties. This can guide the synthesis of new compounds with enhanced performance.

Addressing Challenges in Scalable Synthesis and Derivatization for Research Purposes

While novel synthetic methods are crucial, their utility is limited if they cannot be scaled to produce the quantities of material needed for extensive research. A significant hurdle for the widespread use of many oxetane-containing building blocks is the lack of robust and scalable synthetic protocols. chemrxiv.orgenamine.net

Scalability: Future work must focus on optimizing reaction conditions for large-scale production. rsc.org This includes moving away from hazardous reagents, minimizing chromatographic purifications, and developing protocols that are safe and efficient on a multigram or even kilogram scale. chemrxiv.orgrsc.org The development of flow chemistry processes for key synthetic steps, such as the Paternò-Büchi reaction, could offer a path to improved scalability and safety. illinois.edu

Derivatization: A comprehensive study of the chemical reactivity of the oxetane ring and the primary amine is needed. While the oxetane ring is often more stable than perceived, it can be prone to ring-opening under strongly acidic conditions. chemrxiv.org A systematic investigation into the tolerance of the this compound scaffold to a wide range of standard synthetic transformations (e.g., acylation, alkylation, reductive amination, C-C coupling reactions) is essential. chemrxiv.orgresearchgate.net This would create a "toolbox" of reliable reactions for generating diverse libraries of derivatives for screening purposes. chemrxiv.org

| Research Area | Key Challenge | Proposed Future Direction |